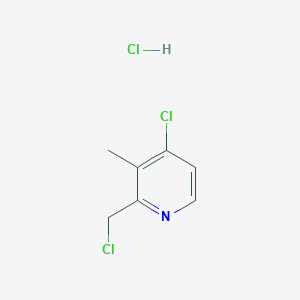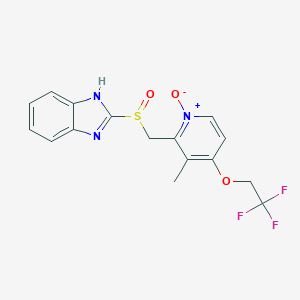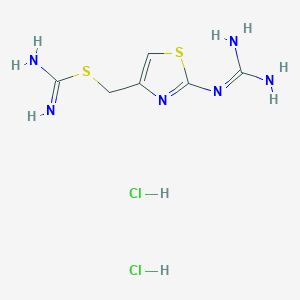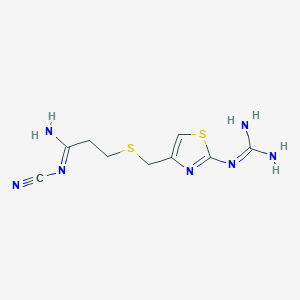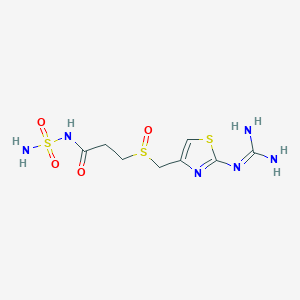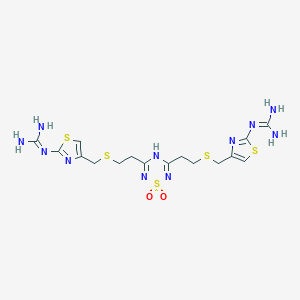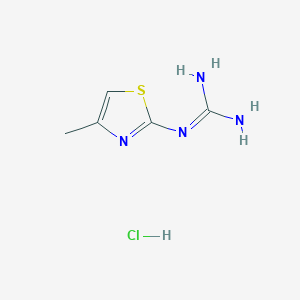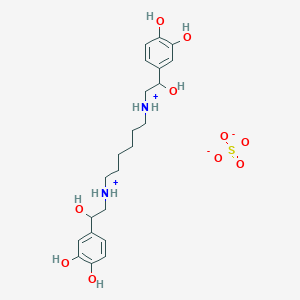
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
概要
説明
This compound, also known as Cimetidine Impurity J, has the empirical formula C7H13N3S · 2HCl and a molecular weight of 244.19 . It is also known by the IUPAC name 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines , and a one-pot, four-component synthesis from 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered imidazole ring with a methyl group at the 5 position. Attached to the 4 position of the imidazole ring is a methylene (CH2) group, which is linked to a sulfur atom. This sulfur atom is then linked to a 2-aminoethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 244.19 . The InChI code for this compound is 1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H .科学的研究の応用
Synthesis and Activity as H2 Agonists :The synthesis and histamine-like properties of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride, specifically as H2 agonists, have been examined. These properties were tested in vitro on isolated ileum and gastric fundus of guinea-pig, discussing its effectiveness compared to other H2-agonists (Vitali et al., 1984).
Antibacterial Activities :The compound has been used in the synthesis of certain derivatives with notable antibacterial activities. These derivatives have been synthesized and tested for their antimicrobial effectiveness (Demirayak et al., 1999).
Corrosion Inhibition :Imidazoline derivatives, including compounds related to this compound, have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness has been analyzed using various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).
Synthesis in Organic Chemistry :The compound has been involved in the synthesis of various organic compounds, including novel 1,3,4-oxadiazole compounds derived from 1H-imidazole. These syntheses and their potential biological activities have been a subject of study (Al-badrany et al., 2019).
Antiprotozoal Activity :Derivatives of the compound have been synthesized and tested for their activity against protozoans like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing promising results in nanomolar range, even better than standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).
Corrosion Inhibition Studies in Acidic Environments :The compound has been a part of studies for corrosion inhibition of mild steel in sulfuric acid, highlighting its potential as a protective agent against corrosion (Ammal et al., 2018).
Antitumor Evaluation and Molecular Modeling :Derivatives of this compound have been synthesized and evaluated for their antitumor properties. Molecular modeling and quantitative structure–activity relationship studies have been performed to assess their effectiveness against various cancer cell lines (Tomorowicz et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound, also known as “2-(((4-Methyl-1H-imidazol-5-yl)methyl)thio)ethanamine dihydrochloride” or “Cimetidine Impurity J”, is a derivative of imidazole . Imidazole derivatives are known to have a wide range of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives are generally known for their versatility in organic synthesis . They can act as both ligands and organocatalysts, participating in various chemical reactions .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some imidazole derivatives have shown good antimicrobial potential , suggesting that this compound might also have similar effects.
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be at room temperature in an inert atmosphere and dark place , suggesting that light, oxygen, and temperature could potentially affect its stability.
特性
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUYASTZCOUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191924 | |
| Record name | 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38603-72-4 | |
| Record name | 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

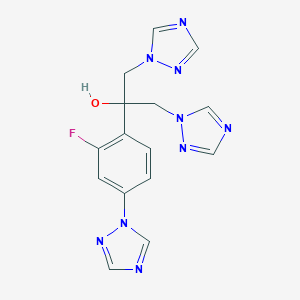
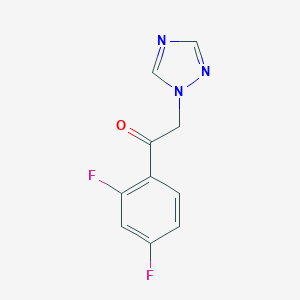
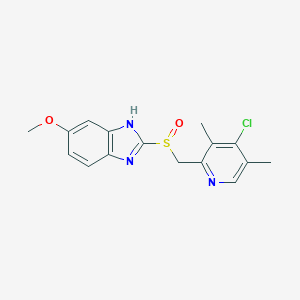
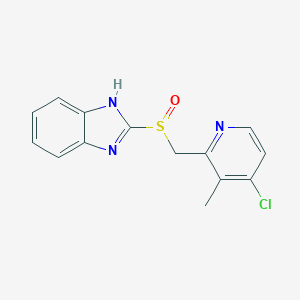
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)
